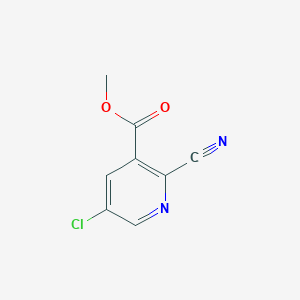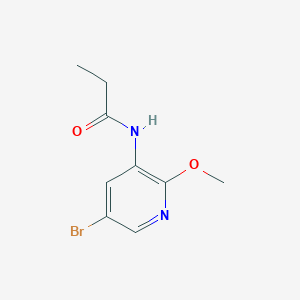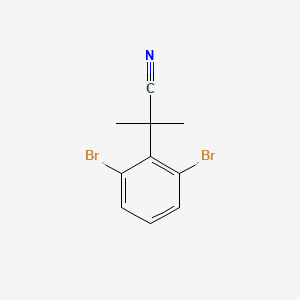
2-(2,6-Dibromophenyl)-2-methylpropanenitrile
Übersicht
Beschreibung
“2-(2,6-Dibromophenyl)-2-methylpropanenitrile” is a chemical compound that is likely derived from dibromophenols . Dibromophenols are a group of bromophenols consisting of one hydroxy group and two bromine atoms bonded to a benzene ring .
Synthesis Analysis
The synthesis of 2,6-Dibromophenol, a related compound, involves the use of phenol, N-Bromosuccinimide, and dichloromethane . The reaction conditions include the use of a Schlenk tube, and the process takes place at room temperature for about 4 hours . The yield of this synthesis is approximately 79% .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The synthesis of derivatives like 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile has been optimized for producing PI3K/mTOR inhibitors, showcasing its importance as an intermediate in the synthesis of quinoline inhibitors (Lei et al., 2015).
- Studies on 2,2'-Azobis(2-methylpropanenitrile) (AIBN) degradation product characterization have revealed its utility in monitoring oxidative environments during pharmaceutical studies, indicating the compound's relevance in understanding and controlling radical-mediated degradation processes (Wells-Knecht & Dunn, 2019).
- Research involving "1,3-Bis(2-cyanopropan-2-yl)-5-methylbenzene" has provided insights into molecular structures through crystallography, emphasizing the compound's potential in material science and chemical synthesis (Gomathi et al., 2019).
Catalytic and Binding Studies
- Investigations into stable N-functionalised 'pincer' bis carbene ligands and their ruthenium complexes, derived from similar chemical frameworks, have shown significant catalytic activity in transfer hydrogenation, pointing towards applications in catalysis and synthetic chemistry (Danopoulos, Winston, & Motherwell, 2002).
- An analysis of a tetradecanuclear copper dimeric macrocyclic complex, incorporating similar chemical motifs, demonstrated unique structural features and magnetism, suggesting potential applications in materials science and nanotechnology (Tandon, Bunge, & Thompson, 2007).
Antimicrobial and Biological Activity
- The synthesis and antimicrobial evaluation of thiourea derivatives, incorporating structural elements related to 2-(2,6-Dibromophenyl)-2-methylpropanenitrile, highlighted the potential of these compounds as novel antimicrobial agents with antibiofilm properties, indicating their importance in developing new therapeutic strategies against resistant bacterial strains (Limban, Marutescu, & Chifiriuc, 2011).
Eigenschaften
IUPAC Name |
2-(2,6-dibromophenyl)-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br2N/c1-10(2,6-13)9-7(11)4-3-5-8(9)12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULCNFREZAHKDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=C(C=CC=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dibromophenyl)-2-methylpropanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



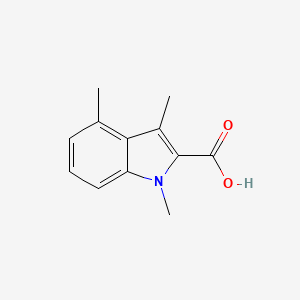
![1-[2-(Dimethylamino)pyridin-3-yl]ethanone](/img/structure/B1404483.png)

![tert-butyl 6-[(E)-(hydroxyimino)methyl]-1H-indole-1-carboxylate](/img/structure/B1404485.png)


![6-(Hydroxymethyl)-2-Boc-5-oxa-2-azaspiro[3.4]octane](/img/structure/B1404491.png)
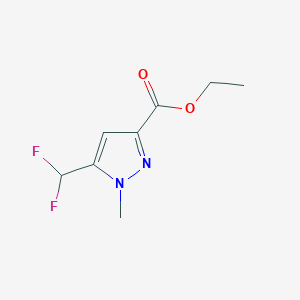
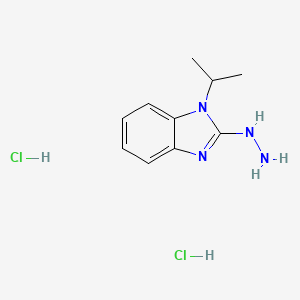
![2-[Chloro(difluoro)methoxy]-6-fluoro-benzonitrile](/img/structure/B1404496.png)


